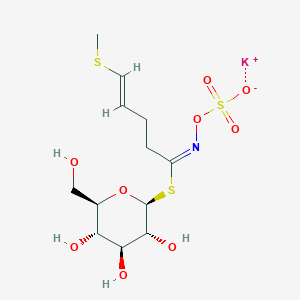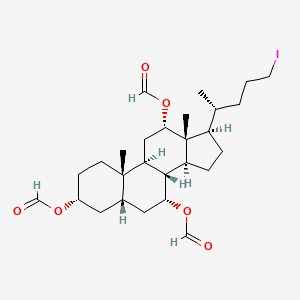
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate is a complex organic compound that belongs to the class of iodinated steroids. This compound is characterized by the presence of an iodine atom at the 24th position and three hydroxyl groups at the 3rd, 7th, and 12th positions, each of which is esterified with formic acid. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate typically involves multiple steps, starting from a suitable steroid precursor. The iodination at the 24th position can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The hydroxyl groups at the 3rd, 7th, and 12th positions are then esterified with formic acid using formic anhydride or formyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding deiodinated steroid.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate involves its interaction with specific molecular targets and pathways. The iodine atom and the esterified hydroxyl groups play crucial roles in its biological activity. The compound may interact with cellular receptors, enzymes, or ion channels, leading to modulation of signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12-triol: Lacks the iodine atom and formate esters.
(3alpha,5beta,7alpha,12alpha)-24-Bromocholane-3,7,12-triol Triformate: Contains a bromine atom instead of iodine.
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol: Lacks the formate esters.
Uniqueness
The presence of the iodine atom at the 24th position and the esterified hydroxyl groups at the 3rd, 7th, and 12th positions make (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C27H41IO6 |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C27H41IO6/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
WSCYWNVMTSPMCJ-XJZYBRFWSA-N |
Isomerische SMILES |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |
Kanonische SMILES |
CC(CCCI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


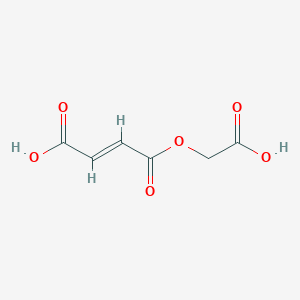
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
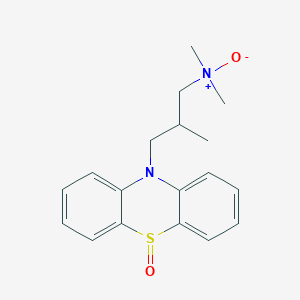

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)


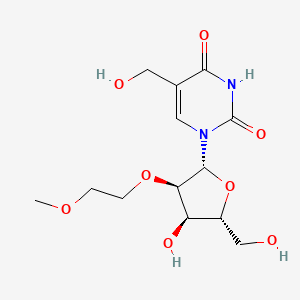
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
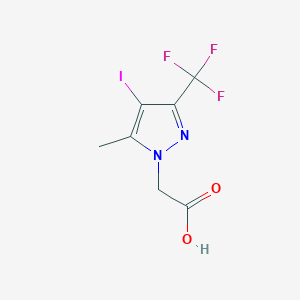
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
